molecular formula C23H30N2O4S B3903971 N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Cat. No. B3903971
M. Wt: 430.6 g/mol
InChI Key: PVTASSIMRYACCH-UHFFFAOYSA-N
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Description

N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a novel compound that has gained significant attention in scientific research in recent years. This compound is known for its potential therapeutic applications in various diseases and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves the inhibition of specific enzymes and receptors in the body. The compound selectively targets these enzymes and receptors, leading to the inhibition of their activity and subsequent therapeutic effects.
Biochemical and Physiological Effects:
N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has been shown to have significant biochemical and physiological effects in various disease models. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.

Advantages and Limitations for Lab Experiments

N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several advantages and limitations for lab experiments. The compound is highly selective and potent, making it an ideal candidate for studying specific enzymes and receptors. However, the compound's synthesis is complex and requires specialized equipment and expertise, limiting its availability for some researchers.

Future Directions

There are several future directions for the study of N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide. One potential direction is the development of new analogs and derivatives of the compound to improve its therapeutic efficacy and selectivity. Another direction is the investigation of the compound's potential in other disease models, such as neurodegenerative diseases and metabolic disorders. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to optimize its dosing and administration in clinical settings.
In conclusion, N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a novel compound with significant potential for therapeutic applications in various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, providing a foundation for further research and development.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. The compound has been shown to inhibit the activity of certain enzymes and receptors that play a critical role in the development and progression of these diseases.

properties

IUPAC Name

N-cyclohexyl-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-29-21-12-14-22(15-13-21)30(27,28)25(17-16-19-8-4-2-5-9-19)18-23(26)24-20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTASSIMRYACCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
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N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
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N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
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N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
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N~1~-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

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